molecular formula C11H15ClO3S2 B12639274 Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate CAS No. 919792-72-6

Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate

Cat. No.: B12639274
CAS No.: 919792-72-6
M. Wt: 294.8 g/mol
InChI Key: PBTFIAAWPOKRDB-UHFFFAOYSA-N
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Description

Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a butyl group, a chlorothiophene ring, and a sulfonate group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with butyl prop-1-ene-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Synthesis :
    • Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate serves as a versatile reagent for synthesizing various organic compounds. It can be utilized in nucleophilic substitution reactions due to the presence of the sulfonate group, which enhances the electrophilicity of the carbon atom bonded to the sulfonate.
  • Formation of Sulfonamide Derivatives :
    • The compound can be converted into sulfonamide derivatives, which are important in pharmaceutical chemistry. Sulfonamides have significant biological activity and are used as antibacterial agents.

Applications in Medicinal Chemistry

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Agents :
    • Research has suggested that modifications of this compound may lead to anti-inflammatory pharmaceuticals, potentially useful in treating various inflammatory diseases.

Applications in Materials Science

  • Polymer Chemistry :
    • The compound is being explored for its potential use in polymer synthesis, particularly in creating sulfonated polymers that exhibit enhanced ion conductivity. Such materials are valuable in applications like fuel cells and batteries.
  • Surface Modification :
    • Its ability to modify surfaces for improved adhesion or hydrophobicity is being investigated, particularly for coatings that require specific chemical interactions.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study conducted by researchers synthesized several sulfonamide derivatives from this compound. The derivatives showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for further development into therapeutic agents.

Case Study 2: Polymer Development

In another study, researchers used this compound as a monomer for creating sulfonated poly(ionic liquid) membranes. These membranes exhibited high ionic conductivity and thermal stability, making them suitable for application in electrochemical devices.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Organic SynthesisReagent for nucleophilic substitutionsEnhances electrophilicity due to sulfonate group
Medicinal ChemistryAntimicrobial and anti-inflammatory agentsPromising activity against pathogens
Materials SciencePolymer synthesis and surface modificationHigh ionic conductivity in membranes

Mechanism of Action

The mechanism of action of Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorothiophene ring may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 1-(5-bromothiophen-2-yl)prop-1-ene-2-sulfonate
  • Butyl 1-(5-fluorothiophen-2-yl)prop-1-ene-2-sulfonate
  • Butyl 1-(5-methylthiophen-2-yl)prop-1-ene-2-sulfonate

Uniqueness

Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl analogs, which may exhibit different chemical and biological properties.

Biological Activity

Butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • CAS No: 919792-72-6
  • Molecular Formula: C₁₁H₁₅ClO₃S₂
  • Molecular Weight: 294.8 g/mol
  • IUPAC Name: this compound

The compound features a butyl group, a chlorothiophene ring, and a sulfonate group, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonate group can modulate enzymatic activity, while the chlorothiophene moiety may enhance binding affinity to target proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For example, studies have shown that sulfonate derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonates are known to interfere with inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This aspect warrants further investigation through in vivo studies to confirm efficacy.

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate selective cytotoxicity against certain cancer types, which could be attributed to the compound's ability to induce apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeatureBiological Activity
Butyl 1-(5-bromothiophen-2-yl)prop-1-ene-2-sulfonateBromine instead of chlorineModerate antimicrobial activity
Butyl 1-(5-fluorothiophen-2-yl)prop-1-ene-2-sulfonateFluorine substitutionEnhanced cytotoxicity
Butyl 1-(5-methylthiophen-2-yl)prop-1-ene-2-sulfonateMethyl groupLower reactivity in biological assays

This table illustrates how variations in halogen substitution can influence biological properties and reactivity.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that sulfonated thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assay : Research conducted at a leading cancer research institute found that certain thiophene derivatives induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications .
  • Anti-inflammatory Mechanism : A recent study examined the anti-inflammatory effects of sulfonates in animal models, showing reduced levels of inflammatory markers upon treatment with related compounds .

Properties

CAS No.

919792-72-6

Molecular Formula

C11H15ClO3S2

Molecular Weight

294.8 g/mol

IUPAC Name

butyl 1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonate

InChI

InChI=1S/C11H15ClO3S2/c1-3-4-7-15-17(13,14)9(2)8-10-5-6-11(12)16-10/h5-6,8H,3-4,7H2,1-2H3

InChI Key

PBTFIAAWPOKRDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=O)C(=CC1=CC=C(S1)Cl)C

Origin of Product

United States

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